molecular formula C16H13NO4 B5602713 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

Cat. No.: B5602713
M. Wt: 283.28 g/mol
InChI Key: ISMOEJIEGLZSKM-UHFFFAOYSA-N
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Description

2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound falls under the category of benzochromen derivatives, which have shown promise in medicinal chemistry and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide typically involves the following steps:

  • Starting Material Preparation: : Preparation of 4-methyl-6-oxo-6H-benzo[c]chromene.

  • O-acylation Reaction: : Introduction of the acetamide group through acylation using appropriate acylating agents such as acetyl chloride.

  • Reaction Conditions: : The reactions generally require an anhydrous environment and specific solvents like dichloromethane or acetonitrile, with reaction temperatures often maintained between 0°C to room temperature.

Industrial Production Methods

Industrial-scale production may involve more robust and cost-effective methods, including optimized reaction conditions, continuous flow processes, and the use of catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Undergoes oxidation reactions to form various oxidized derivatives.

  • Reduction: : Can be reduced using agents like sodium borohydride.

  • Substitution: : Undergoes nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used, but may include various benzochromen derivatives, substituted amides, and hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide is used as an intermediate in the synthesis of other complex molecules and as a model compound in reaction mechanism studies.

Biology

In biological research, this compound has been explored for its potential as an enzyme inhibitor and a probe for studying biochemical pathways.

Medicine

Medically, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as in the field of organic electronics.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide involves interactions with specific molecular targets:

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes by binding to their active sites.

  • Pathway Modulation: : Modulates biochemical pathways through interactions with key proteins and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]ethanol

  • 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]ethylamine

  • 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate

Uniqueness

2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide stands out due to its specific amide functional group, which imparts unique chemical reactivity and biological activity compared to its analogs.

This detailed look at this compound highlights its multifaceted roles and potential in various scientific domains.

Properties

IUPAC Name

2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-9-13(20-8-14(17)18)7-6-11-10-4-2-3-5-12(10)16(19)21-15(9)11/h2-7H,8H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMOEJIEGLZSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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